2-羟基己酸

描述

Synthesis Analysis

The synthesis of compounds closely related to 2-hydroxyhexanoic acid involves various chemical strategies. For instance, the synthesis of 2-ethylhexanoic acid can be achieved through catalytic oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide under mild conditions, achieving high selectivity (Czieszowic et al., 2023)(Czieszowic et al., 2023). Another method involves the dehydrogenation of 2-ethylhexanol in the presence of sodium hydroxide and copper(II) oxide as the catalyst under atmospheric pressure (Wen-long et al., 2014)(Wen-long et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-hydroxyhexanoic acid, such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, has been elucidated based on chemical and physicochemical properties and derivatives (Catelani & Colombi, 1974)(Catelani & Colombi, 1974).

Chemical Reactions and Properties

Chemical reactions involving related compounds have been studied extensively. For example, 2-hydroxy-6-ketohexa-2,4-dienoic acid intermediates on bacterial meta-cleavage pathways were synthesized using a Heck coupling strategy, helping to investigate enzymatic reactions catalyzed by C-C hydrolase BphD (Speare et al., 2004)(Speare et al., 2004).

Physical Properties Analysis

The physical properties of similar hydroxy acids, such as solubility and melting points, are often determined by their structure and functional groups. However, specific physical property data for 2-hydroxyhexanoic acid was not directly found in the consulted literature.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. For instance, the study on 2-ethylhexanoic acid highlights its potential for high selectivity in synthesis reactions under green chemistry principles (Czieszowic et al., 2023). Another aspect of chemical properties is the behavior of hexanal and related compounds in oil-in-water emulsions, showing how hydroxylated metabolites like 4-hydroxyhex-2-enal have high reactivity, especially in protein-containing systems (Vandemoortele et al., 2020)(Vandemoortele et al., 2020).

科学研究应用

食品乳液中的化学反应性

Vandemoortele 等人 (2020) 的一项研究探讨了油包水乳液中各种醛的反应性,包括己醛(氧化为己酸)。这项研究对于理解这些化合物在食品中的行为非常重要,特别是它们与蛋白质的相互作用以及对食品中脂质氧化标记的影响 (Vandemoortele 等人,2020)。

在化学合成和工业中的作用

Markowska 等人 (2021) 讨论了 6-氨基己酸(己酸的衍生物)在化学合成中的重要性。该化合物在修饰肽的合成中起关键作用,并且在聚酰胺合成纤维工业中很重要,例如在尼龙生产中 (Markowska 等人,2021)。

生物催化和可生物降解聚合物

Salamanca 等人 (2020) 详细介绍了使用 Acidovorax sp. CHX100 Δ6HX 从环烷烃中生产 ω-羟基羧酸。这项研究强调了生物催化在生成可生物降解聚酯聚合物的必需前体(如 6-羟基己酸)中的潜力 (Salamanca 等人,2020)。

海洋环境中的生物降解

Sashiwa 等人 (2018) 研究了聚(3-羟基丁酸酯-co-3-羟基己酸酯)在海水中微生物降解的行为。他们的研究结果强调了此类聚合物在海洋环境中的生物降解性,强调了 3-羟基己酸酯在这些过程中的作用 (Sashiwa 等人,2018)。

化妆品中的生物润滑剂

Gawas 和 Rathod (2020) 探索了 2-乙基己基硬脂酸酯的合成(其中 2-乙基己醇与硬脂酸反应)及其在化妆品中作为生物润滑剂的应用。这项研究突出了此类酯在化妆品工业中的潜力 (Gawas & Rathod, 2020)。

作用机制

Target of Action

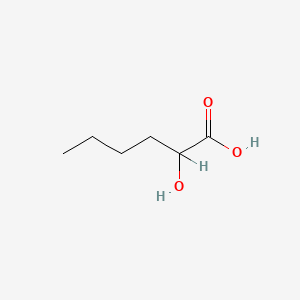

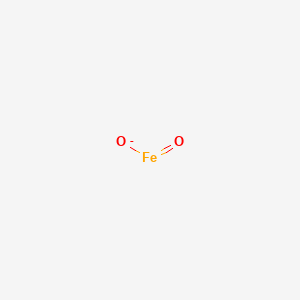

2-Hydroxyhexanoic acid is a hydroxy fatty acid that is caproic (hexanoic) acid substituted by a hydroxy group at position 2 . It is a Bronsted acid, capable of donating a hydron to an acceptor . It is also an animal metabolite, produced during a metabolic reaction in animals .

Mode of Action

As a Bronsted acid, it can donate a proton, potentially affecting pH-dependent biological processes .

Biochemical Pathways

2-Hydroxyhexanoic acid is involved in the formation of 2-hydroxyhexanoyl-CoA, a compound involved in various metabolic pathways . .

属性

IUPAC Name |

2-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHNVHGFPZAZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863686 | |

| Record name | 2-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxycaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

6064-63-7 | |

| Record name | (±)-2-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6064-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6064-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-hydroxyhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L58MR7E927 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxycaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 - 58 °C | |

| Record name | 2-Hydroxycaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 2-hydroxyhexanoic acid?

A1: 2-Hydroxyhexanoic acid acts as a semiochemical for the parasitic mite Varroa destructor, which infests honeybee brood cells. Research has shown that the presence of 2-hydroxyhexanoic acid in worker brood cells significantly increases the number of mites entering the cells. [] This suggests that the mite may use this compound as a cue to identify suitable brood cells for reproduction.

Q2: Can 2-hydroxyhexanoic acid be used as a biomarker for any specific conditions?

A2: A study investigating the protective effects of saffron in a mouse colitis model identified 2-hydroxyhexanoic acid as one of the metabolites significantly altered by saffron treatment in DSS-treated mice. [] While further research is needed, this finding suggests a potential role for 2-hydroxyhexanoic acid as a biomarker for monitoring saffron's anti-inflammatory effects and potentially for assessing gut health.

Q3: What are the potential applications of 2-hydroxyhexanoic acid in organic synthesis?

A3: 2-Hydroxyhexanoic acid serves as a valuable starting material for the synthesis of various organic compounds. For instance, it can be enantioselectively converted to L-norleucine, an essential amino acid, through a three-step biocatalytic cascade. [] This cascade involves regioselective hydroxylation, oxidation, and stereoselective reductive amination, showcasing the versatility of 2-hydroxyhexanoic acid as a building block in chiral synthesis.

Q4: Has the molecular structure of 2-hydroxyhexanoic acid been elucidated?

A4: While the provided abstracts do not delve into detailed spectroscopic data for 2-hydroxyhexanoic acid, its molecular formula is C6H12O3, and its molecular weight is 132.16 g/mol. [] Structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

Q5: How does the structure of 2-hydroxyhexanoic acid influence its reactivity?

A5: The presence of both a hydroxyl group and a carboxylic acid group in 2-hydroxyhexanoic acid influences its reactivity. The hydroxyl group can participate in reactions such as esterification and etherification. [] Additionally, the carboxylic acid group can undergo reactions like amidation and decarboxylation, highlighting its versatility as a synthetic intermediate.

Q6: Are there any studies exploring the solubility of 2-hydroxyhexanoic acid?

A6: Yes, the solubility of 2-hydroxyhexanoic acid has been investigated in supercritical CO2. [] Understanding its solubility in different solvents, especially green solvents like supercritical CO2, is crucial for developing efficient extraction and purification processes, as well as exploring its potential applications in various fields.

Q7: What insights have been gained from studying the thermal decomposition of compounds related to 2-hydroxyhexanoic acid?

A7: The thermal decomposition of 1,1-bis(t-butyldioxy)cyclohexane, a compound structurally related to 2-hydroxyhexanoic acid, has been shown to yield the polyester of 2-hydroxyhexanoic acid as a major product. [] This finding suggests potential pathways for the polymerization of 2-hydroxyhexanoic acid and highlights the influence of its structure on its thermal behavior and potential applications in polymer chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-[3-[[2-(1,3-benzodioxol-5-yloxy)ethyl]methylamino]propoxy]-5-methoxyphenyl]-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1) (9CI)](/img/structure/B1209166.png)